4-(5-Amino-benzooxazol-2-YL)-phenol

Catalog No.
S14362575
CAS No.
M.F
C13H10N2O2
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-Amino-benzooxazol-2-YL)-phenol

Product Name

4-(5-Amino-benzooxazol-2-YL)-phenol

IUPAC Name

4-(5-amino-1,3-benzoxazol-2-yl)phenol

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C13H10N2O2/c14-9-3-6-12-11(7-9)15-13(17-12)8-1-4-10(16)5-2-8/h1-7,16H,14H2

InChI Key

SLGCWIKPPYGYJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N)O

4-(5-Amino-benzooxazol-2-YL)-phenol is an organic compound characterized by the presence of both a benzooxazole and a phenolic structure. The molecular formula is C13H10N2O2C_{13}H_{10}N_{2}O_{2}, with a molecular weight of approximately 226.23 g/mol. This compound features a hydroxyl group (-OH) attached to a phenyl ring, which is further substituted with an amino group (-NH2) linked to a benzooxazole moiety. The unique combination of these functional groups contributes to its diverse chemical properties and biological activities.

, including:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: The compound can undergo reduction reactions, potentially converting the benzooxazole nitrogen or the phenolic hydroxyl into amines.
  • Substitution: The amino and hydroxyl groups can engage in nucleophilic substitution reactions with electrophiles, leading to the formation of new compounds.

These reactions can be facilitated by common reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.

4-(5-Amino-benzooxazol-2-YL)-phenol exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. It has been studied for its potential antimicrobial and antifungal properties. The compound's ability to interact with various biological targets suggests it may modulate enzyme activities or receptor functions, making it a candidate for drug development against various pathogens.

The synthesis of 4-(5-Amino-benzooxazol-2-YL)-phenol typically involves several key steps:

  • Formation of Benzooxazole: The initial step may include the cyclization of o-aminophenol with appropriate reagents to form the benzooxazole ring.
  • Amination: An amino group is introduced at the 5-position of the benzooxazole, often through the use of amines and coupling agents.
  • Final Coupling: The final product is obtained by coupling the benzooxazole derivative with a phenolic component under controlled conditions.

These synthetic routes may vary based on the specific starting materials and desired purity levels.

4-(5-Amino-benzooxazol-2-YL)-phenol has several applications across different fields:

  • Medicinal Chemistry: It is explored as a potential drug candidate due to its antimicrobial and antifungal properties.
  • Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties.
  • Biological Research: It serves as a tool in various assays to investigate biological pathways and mechanisms.

Studies on 4-(5-Amino-benzooxazol-2-YL)-phenol have demonstrated its interactions with various biomolecules, including enzymes and receptors. These interactions can lead to alterations in biological pathways, thereby influencing cellular functions. Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile.

Several compounds share structural similarities with 4-(5-Amino-benzooxazol-2-YL)-phenol, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-Amino-2-(1,3-benzoxazol-2-yl)phenolContains a benzoxazole ringExhibits fluorescent properties useful in biological assays .
4-(5-Chloro-benzoxazol-2-YL)-phenolChlorine substitution at 5-positionIncreased reactivity in electrophilic substitution .
4-(5-Methyl-benzoxazol-2-YL)-phenolMethyl group at 5-positionAlters solubility and biological activity.
5-Amino-2-(benzo[d]oxazol-2-yl)phenolSimilar amine and phenolic structurePotentially different pharmacological profiles .

The uniqueness of 4-(5-Amino-benzooxazol-2-YL)-phenol lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to these similar compounds. Its structural features allow it to engage in diverse

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

226.074227566 g/mol

Monoisotopic Mass

226.074227566 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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